Dimethylphosphine oxide

Overview

Description

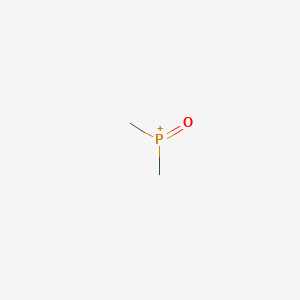

Dimethylphosphine oxide is an organophosphorus compound with the chemical formula (CH₃)₂P(O)H. It is a colorless liquid that is soluble in polar organic solvents. This compound exists as the phosphine oxide rather than the hydroxy tautomer. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Biochemical Analysis

Biochemical Properties

It is known that it can undergo hydroxymethylation with formaldehyde This suggests that it may interact with enzymes and other biomolecules that are involved in methylation reactions

Cellular Effects

It has been used in the preparation of substituted piperazine derivatives as DGKα/DGKζ inhibitors for the treatment of viral infections and cancer This suggests that it may have effects on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to undergo hydroxymethylation with formaldehyde , suggesting that it may interact with biomolecules through methylation reactions It may also bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Metabolic Pathways

It is known to undergo hydroxymethylation with formaldehyde , suggesting that it may be involved in methylation pathways

Preparation Methods

Dimethylphosphine oxide can be synthesized through several methods:

-

Hydrolysis of Chlorodimethylphosphine

Reaction: Me₂PCl + H₂O → Me₂P(O)H + HCl

-

Alternative Method Using Diethylphosphite

Reaction: (C₂H₅O)₂P(O)H + 3 CH₃MgBr → (CH₃)₂P(O)MgBr + 2 MgBr(OC₂H₅) + CH₄

Chemical Reactions Analysis

Dimethylphosphine oxide undergoes various chemical reactions, including:

-

Chlorination

Reaction: Me₂P(O)H + Cl₂ → Me₂P(O)Cl

Conditions: Chlorination of this compound produces dimethylphosphoryl chloride.

-

Hydroxymethylation

Reaction: Me₂P(O)H + CH₂O → Me₂P(O)CH₂OH

Scientific Research Applications

Dimethylphosphine oxide has a wide range of applications in scientific research:

-

Chemistry

-

Biology and Medicine

- This compound is utilized in the synthesis of substituted piperazine derivatives, which are inhibitors for the treatment of viral infections and cancer .

- It is also used in the preparation of ALK inhibitor compounds, which have shown high activity against wild-type and mutant ALK, as well as ROS1WT in certain cell lines .

-

Industry

Mechanism of Action

The mechanism of action of dimethylphosphine oxide involves its role as a hydrogen bonding receptor. This property allows it to interact with various molecular targets and pathways. For example, in the context of ALK inhibitor compounds, this compound-containing molecules inhibit the activity of anaplastic lymphoma kinase (ALK) by binding to its active site, thereby blocking its function and preventing the proliferation of cancer cells .

Comparison with Similar Compounds

Dimethylphosphine oxide can be compared with other similar compounds, such as diphenylphosphine oxide. Both compounds are secondary phosphine oxides and share similar chemical properties. this compound is unique due to its specific applications in the synthesis of ALK inhibitors and its role as a hydrogen bonding receptor .

Similar Compounds

- Diphenylphosphine oxide

- Triacrylphosphine oxide

- Alkenyldiphenylphosphine oxides

Biological Activity

Dimethylphosphine oxide (DMPO) is an organophosphorus compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of DMPO, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . Its structure consists of a phosphorus atom bonded to two methyl groups and a hydroxyl group, which imparts unique chemical properties that influence its biological activity. The compound is characterized by its ability to act as a hydrogen bond acceptor, which is pivotal in its interactions with biological macromolecules.

Mechanisms of Biological Activity

The biological activity of DMPO can be attributed to several mechanisms:

- Enzyme Inhibition : DMPO has been identified as an inhibitor in various biochemical pathways. It catalyzes oxidative deamination of primary and secondary amines, which plays a crucial role in neurotransmitter metabolism. Notably, it preferentially oxidizes serotonin and other neuroactive amines, suggesting potential applications in neuropharmacology.

- Membrane Interaction : Studies indicate that DMPO influences the phase behavior of lipid membranes, affecting diffusion coefficients in binary systems involving water. This interaction is significant for understanding how DMPO behaves within biological environments and its implications for therapeutic applications.

- Antioxidant Properties : Preliminary research suggests that DMPO may exhibit antioxidant properties, potentially mitigating oxidative stress within cells. This aspect is critical for developing compounds aimed at treating conditions related to oxidative damage.

Case Study 1: Neuropharmacological Applications

A study focused on the neuropharmacological effects of DMPO demonstrated its role in modulating neurotransmitter levels. By inhibiting the oxidative deamination process, DMPO was shown to increase serotonin levels in neuronal cultures, highlighting its potential as a therapeutic agent for depression and anxiety disorders.

Case Study 2: Membrane Dynamics

Research investigating the effects of DMPO on lipid membranes revealed that it alters membrane fluidity and permeability. These changes can affect cellular signaling pathways and drug delivery mechanisms, making DMPO a candidate for drug formulation strategies aimed at enhancing bioavailability.

Comparative Analysis with Related Compounds

To better understand the unique properties of DMPO, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | Lacks long hydrocarbon chains; simpler structure | |

| Dodecyl Dimethyl Phosphine Oxide | Longer hydrocarbon chain; different physical properties | |

| Diphenylphosphine Oxide | Aromatic groups instead of aliphatic; distinct reactivity |

This table illustrates how the structural differences among these compounds influence their solubility, reactivity, and biological activity.

Synthesis and Applications

The synthesis of DMPO can be achieved through various methods, including the oxidation of dimethylphosphine or by reaction with phosphorus oxychloride. The compound has found applications not only in medicinal chemistry but also in materials science due to its reactive nature and ability to form stable complexes with metals.

Properties

IUPAC Name |

dimethyl(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6OP/c1-4(2)3/h1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAWEUZTDVWTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[P+](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80992833 | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

77.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7211-39-4 | |

| Record name | Dimethylphosphine oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007211394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylphosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80992833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylphosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the molecular formula, weight, and spectroscopic data for Dimethylphosphine oxide?

A1: this compound (DMPO) has the molecular formula C2H7OP and a molecular weight of 94.07 g/mol. Spectroscopically, it is characterized by a strong P=O stretching band in the infrared (IR) spectrum around 1170 cm-1 []. The 31P NMR spectrum typically shows a singlet in the range of 35-50 ppm, depending on the solvent and substituents [, , , ]. The 1H NMR spectrum exhibits a doublet for the methyl protons (P-CH3) around 1.2-1.5 ppm with a coupling constant (JP-H) of about 13-14 Hz [, , ].

Q2: How does the dimethylphosphinoyl group influence the physicochemical properties of molecules?

A2: The dimethylphosphinoyl group [P(O)Me2] is often referred to as a “magic” group in drug design due to its positive impact on solubility, bioavailability, and ability to modulate interactions with biological targets []. For example, compared to its isosteres, a synthesized 5-P(O)Me2-isoxazoline exhibited improved ADME parameters according to SwissADME Web Tool predictions [].

Q3: What are some common synthetic routes to this compound derivatives?

A3: DMPO derivatives can be synthesized through various methods:

- Williamson Reaction: (Chloromethyl)this compound reacts with sodium alcoholates of amino alcohols to yield (aminoalkyloxymethyl)dimethylphosphine oxides []. Similarly, reactions with sodium salts of hydroxypyridines and 8-hydroxyquinoline produce (pyridyloxymethylene)dimethylphosphine oxides and (8-quinolyloxymethylene)this compound, respectively [].

- Addition Reactions: DMPO readily adds to 3-thiazolines, yielding dimethyl 4-thiazolidinylphosphine oxides [, ]. It can also add to carbonyl compounds, leading to α-hydroxyphosphine oxides [].

- Strecker-Type Reaction: Diethyl phosphite or DMPO can be added to cyclic imines in a Strecker-type reaction to synthesize α-amino phosphonic esters and α-amino phosphine oxides [].

Q4: Can this compound be used as a reagent in [3+2] cycloaddition reactions?

A4: Yes, (diazomethyl)this compound, generated in situ from its corresponding amine, undergoes [3+2] cycloadditions with electron-poor alkynes and alkenes, affording P(O)Me2-substituted pyrazoles and pyrazolines, respectively [].

Q5: How is this compound utilized in peptide chemistry?

A5: N-Methyl-N-trimethylsilylaminomethyl-dimethylphosphine oxide reacts with acyl chlorides to yield phosphorus-containing peptoids bearing the dimethylphosphino group [].

Q6: What is the role of this compound in platinum-catalyzed nitrile hydration?

A6: this compound, along with other secondary phosphine oxides, acts as a ligand in platinum(II) catalysts for the selective hydration of hindered and sensitive nitriles to amides under mild conditions []. These reactions proceed with high selectivity, even at low catalyst loadings, and are tolerant to various functional groups.

Q7: How do this compound headgroups influence the forces between non-ionic surfactant layers?

A7: When exposed in non-ionic surfactant layers, this compound headgroups contribute to short-range repulsive forces (1-3 nm) []. These forces, influenced by hydration and steric effects, exhibit temperature dependence, with thicker layers and stronger repulsive forces observed at higher temperatures. This behavior influences the phase behavior of the surfactant-water system.

Q8: How is this compound studied using computational chemistry?

A8: Computer simulations, such as those employing the CS-FE/MT model, help predict the free energy of micellization for systems containing DMPO and other surfactants []. While computationally demanding, these simulations provide valuable insights into the interactions and behavior of DMPO in complex systems, especially concerning the formation of multicomponent micelles. Additionally, density functional theory (DFT) has been used to study the dimerization of hydrophosphoryl compounds, including DMPO, and the proton transfer processes within these dimers [].

Q9: How do structural modifications of the this compound moiety affect biological activity?

A9: While the provided research focuses primarily on the synthesis and reactivity of DMPO derivatives, it highlights the significance of the dimethylphosphinoyl group in medicinal chemistry. Modifications to this group can significantly impact a compound's activity, potency, and selectivity. For instance, replacing the oxygen in DMPO with sulfur to form dimethylphosphine sulfide alters its reactivity and coordination behavior [, , ]. Further studies focusing on the systematic variation of substituents on the phosphorus atom and exploring different heteroatom substitutions would provide a more comprehensive understanding of the SAR for this class of compounds.

Q10: What are some potential applications of this compound derivatives?

A10: DMPO derivatives have shown promise in various fields:* Plant Growth Regulation: Triazolo[4,5-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives of aminomethyl- and aminomethyloxymethyl dimethylphosphine oxides have exhibited herbicidal and plant growth regulating activities []. * Medicinal Chemistry: The dimethylphosphinoyl group is a valuable pharmacophore in drug design. DMPO derivatives, particularly those incorporating isoxazoline rings, show potential for developing focused combinatorial libraries for drug discovery [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.